

Prmt5-IN-17 and PARP Inhibitors: A Synergistic Approach to Cancer Therapy

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Compound of Interest

Compound Name: Prmt5-IN-17

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The combination of PRMT5 inhibitors, such as **Prmt5-IN-17**, with PARP (Poly ADP-ribose polymerase) inhibitors is emerging as a promising therapeutic strategy in oncology. This approach is rooted in the principle of synthetic lethality, where the simultaneous inhibition of two key cellular pathways results in cancer cell death, while cells with either individual pathway intact can survive. This guide provides a comprehensive comparison of the synergistic effects of this combination therapy, supported by experimental data and detailed methodologies for researchers, scientists, and drug development professionals.

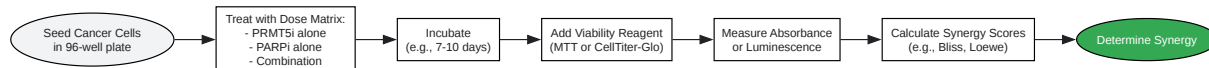
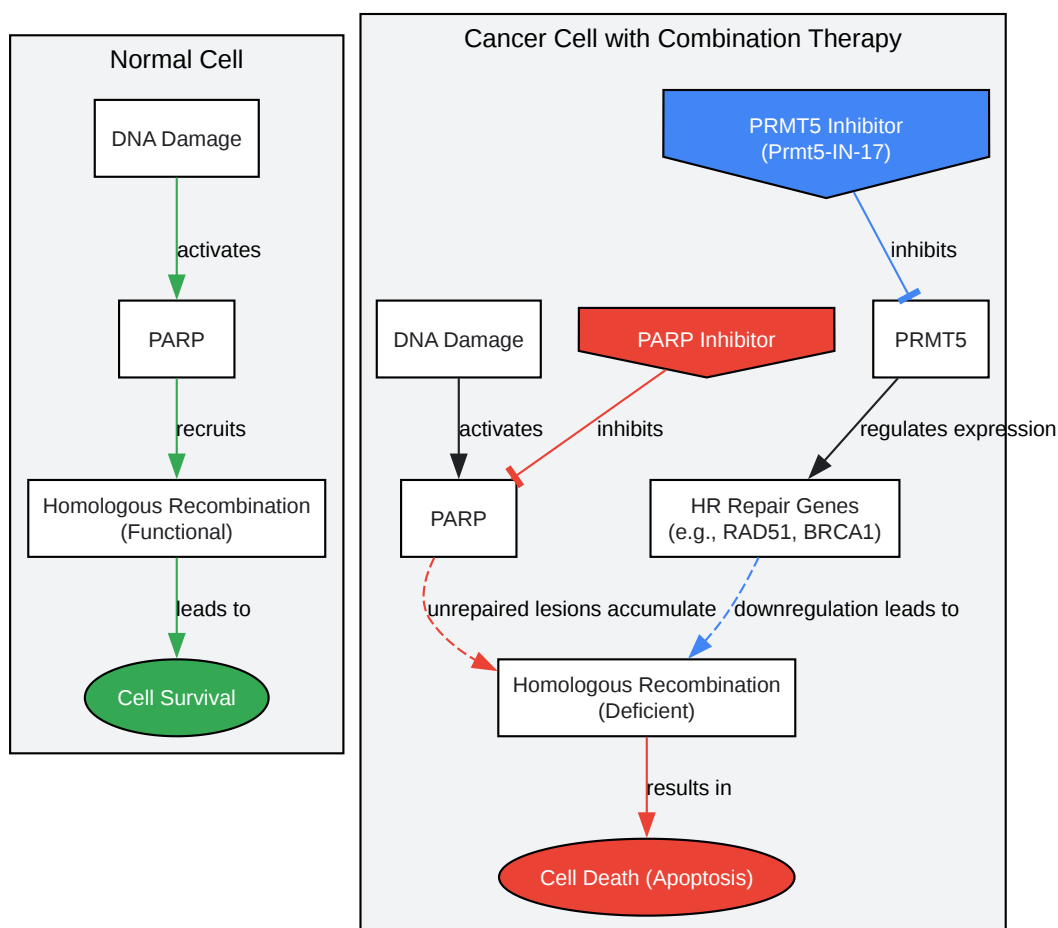
Mechanism of Synergy: Crippling the DNA Damage Response

Protein Arginine Methyltransferase 5 (PRMT5) is a crucial enzyme that regulates various cellular processes, including the DNA Damage Response (DDR).[1] It influences the expression and function of several key DDR proteins.[2][3] Inhibition of PRMT5 leads to a downregulation of genes involved in homologous recombination (HR), a major pathway for repairing DNA double-strand breaks.[2][4] This creates a "BRCAness" phenotype in cancer cells, mimicking the genetic deficiency of BRCA1/2, even in tumors with wild-type BRCA genes.[4][5]

PARP inhibitors are effective in cancers with pre-existing HR deficiencies, such as those with BRCA1/2 mutations. By trapping PARP on DNA, these inhibitors lead to the accumulation of DNA lesions that require HR for repair. When HR is already compromised, these lesions become lethal.

The synergy between PRMT5 and PARP inhibitors stems from a two-pronged attack on the cancer cell's ability to repair DNA damage. PRMT5 inhibition chemically induces an HR-deficient state, sensitizing the cancer cells to the effects of PARP inhibitors.[2] This combination can overcome resistance to PARP inhibitors and expand their use to a broader range of cancers beyond those with BRCA mutations.[1][2]

Synergistic Action of PRMT5 and PARP Inhibitors



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References

- 1. PARP inhibitor and PRMT5 inhibitor synergy is independent of BRCA1/2 and MTAP status in breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. PRMT5 Inhibitors Regulate DNA Damage Repair Pathways in Cancer Cells and Improve Response to PARP Inhibition and Chemotherapies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Repression of PRMT activities sensitize homologous recombination-proficient ovarian and breast cancer cells to PARP inhibitor treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Repression of PRMT activities sensitize homologous recombination-proficient ovarian and breast cancer cells to PARP inhibitor treatment [elifesciences.org]
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